molecular formula C13H11NO3S B079467 2-Thiophenecarboxylic acid (4-acetamidophenyl) ester CAS No. 67542-43-2

2-Thiophenecarboxylic acid (4-acetamidophenyl) ester

Cat. No. B079467
CAS RN: 67542-43-2
M. Wt: 261.3 g/mol
InChI Key: FGNYPSLGEUCLPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Thiophenecarboxylic acid (4-acetamidophenyl) ester, also known as TAPET, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TAPET is a derivative of 2-thiophenecarboxylic acid, which is a heterocyclic compound that contains a five-membered ring with a sulfur atom and a carboxylic acid group. TAPET has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Scientific Research Applications

Chemical Synthesis and Modification

2-Thiophenecarboxylic acid (4-acetamidophenyl) ester has been utilized in various chemical synthesis and modification processes. For instance, Gol'dfarb, Yakubov, and Belen’kii (1986) explored its reactions in creating 4- and 5-(N-chloroacetylamino)methyl derivatives (Gol'dfarb, Yakubov, & Belen’kii, 1986). Similarly, Stauss, Härter, Neuenschwander, and Schindler (1972) investigated its 1,3-dipolar addition to produce esters of 3-amino-3-phenyl-2-(2-acetamidophenyl)-acrylic acid (Stauss, Härter, Neuenschwander, & Schindler, 1972).

Synthesis of Heterocyclic Compounds

Pedersen and Carlsen (1977) demonstrated the use of 2-acetamido-3-thiophenecarboxylic acid ethyl esters in synthesizing 4,6-bis(dimethylamino)thieno[2,3-b]pyridines, highlighting its role in producing complex heterocyclic structures (Pedersen & Carlsen, 1977).

Applications in Material Science

The compound has also found applications in material science. For instance, Sacan, Çırpan, Camurlu, and Toppare (2006) explored its use in synthesizing conducting polymers with specific electrochromic properties (Sacan, Çırpan, Camurlu, & Toppare, 2006). Similarly, Camurlu, Çırpan, and Toppare (2005) investigated the electrochromic properties of polymers derived from octanoic acid 2-thiophen-3-yl-ethyl ester, a related compound (Camurlu, Çırpan, & Toppare, 2005).

Spectroscopic and Computational Studies

The compound has been subject to various spectroscopic and computational studies to understand its properties. For example, Satonaka, Abe, and Hirota (1987) reported on the 13C NMR spectra of substituted 2-thiophenecarboxylic acid methyl esters, providing insights into its structural and electronic characteristics (Satonaka, Abe, & Hirota, 1987).

properties

CAS RN

67542-43-2

Product Name

2-Thiophenecarboxylic acid (4-acetamidophenyl) ester

Molecular Formula

C13H11NO3S

Molecular Weight

261.3 g/mol

IUPAC Name

(4-acetamidophenyl) thiophene-2-carboxylate

InChI

InChI=1S/C13H11NO3S/c1-9(15)14-10-4-6-11(7-5-10)17-13(16)12-3-2-8-18-12/h2-8H,1H3,(H,14,15)

InChI Key

FGNYPSLGEUCLPH-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CS2

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CS2

synonyms

4-acetamidophenyl-2-thiophenecarboxylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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